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molecular formula C7H8N2O3 B8330205 1,3-Diacetyl-4-imidazolin-2-one

1,3-Diacetyl-4-imidazolin-2-one

Cat. No. B8330205
M. Wt: 168.15 g/mol
InChI Key: LLRDKNVOXVJWPB-UHFFFAOYSA-N
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Patent
US04294973

Procedure details

A solution of diazomethane in ether(prepared from 200 g of N-nitrosomethylurea) is introduced in portions over the course of 3 days into a solution of 25.0 g (0.15 mol) of 1,3-diacetyl-4-imidazolin-2-one and 5.0 g of copper-I chloride in 250 ml of di-n-butyl ether at 80°-90°. The solution is then filtered, the residue is repeatedly eluted with benzene and the combined filtrates are concentrated in vacuo. Chromatography of the crude product on silica gel gives 10.3 g of unconverted 1,3-diacetyl-4-imidazolin-2-one and 3.6 g (about 20%) of 2,4-diacetyl-2,4-diaza-bicyclo[3,1,0]hexan-3-one as colourless crystals of melting point 134°-136° C. (from ether).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
copper-I chloride
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+](=[CH2:3])=[N-].[C:4]([N:7]1[CH:11]=[CH:10][N:9]([C:12](=[O:14])[CH3:13])[C:8]1=[O:15])(=[O:6])[CH3:5]>CCOCC.C(OCCCC)CCC>[C:12]([N:9]1[CH:10]=[CH:11][N:7]([C:4](=[O:6])[CH3:5])[C:8]1=[O:15])(=[O:14])[CH3:13].[C:12]([N:9]1[C:8](=[O:15])[N:7]([C:4](=[O:6])[CH3:5])[CH:11]2[CH:10]1[CH2:3]2)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)N1C(N(C=C1)C(C)=O)=O
Name
copper-I chloride
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
200 g
Type
solvent
Smiles
CCOCC
Name
Quantity
250 mL
Type
solvent
Smiles
C(CCC)OCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution is then filtered
WASH
Type
WASH
Details
the residue is repeatedly eluted with benzene
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates are concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)N1C(N(C=C1)C(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
Name
Type
product
Smiles
C(C)(=O)N1C2CC2N(C1=O)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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